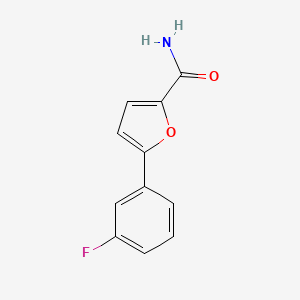

5-(3-Fluorophenyl)furan-2-carboxamide

Descripción

5-(3-Fluorophenyl)furan-2-carboxamide is a furan-based carboxamide derivative featuring a 3-fluorophenyl substituent at the 5-position of the furan ring. This compound is part of a broader class of heterocyclic molecules studied for their diverse pharmacological and chemical properties. Its synthesis typically involves coupling reactions, such as the methods described in , where it was prepared via intermediate formation (Method D and E) followed by amide bond formation (Method B), yielding a white solid .

The structural uniqueness of this compound lies in the electron-withdrawing fluorine atom on the phenyl ring, which may influence electronic distribution, solubility, and binding interactions in biological systems.

Propiedades

IUPAC Name |

5-(3-fluorophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUMTDUVKSHFTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(O2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)furan-2-carboxamide typically involves the reaction of 3-fluorobenzoyl chloride with furan-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Fluorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that 5-(3-Fluorophenyl)furan-2-carboxamide exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at specific phases.

Antimicrobial Properties

Additionally, this compound has been evaluated for its antimicrobial activity against a range of pathogens. It has shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections. The efficacy can be attributed to its ability to disrupt bacterial cell membranes.

Neuropharmacological Effects

There is growing interest in the neuropharmacological effects of this compound. Preliminary research indicates that it may act as a modulator for serotonin receptors, which are critical in the treatment of mood disorders such as depression and anxiety. Behavioral assays have suggested that this compound could possess anxiolytic and antidepressant-like effects.

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated various derivatives of furan-based compounds, including this compound. The results indicated a dose-dependent inhibition of cancer cell growth, with IC50 values comparable to established chemotherapeutic agents .

- Antimicrobial Activity : In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting its potential as an antimicrobial agent .

- Neuropharmacological Evaluation : In vivo studies assessed the effects of this compound on anxiety-like behavior using the elevated plus-maze test. Results showed significant reductions in anxiety-related behaviors compared to control groups, suggesting its potential as a therapeutic agent for anxiety disorders .

Mecanismo De Acción

The mechanism of action of 5-(3-Fluorophenyl)furan-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The fluorophenyl group may enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Key Observations:

Substituent Position and Electronic Effects :

- The 3-fluorophenyl group in compound 67 contrasts with the 4-chlorophenyl group in compound 26 (). The para-chloro substitution in the latter improved Nurr1 agonist potency but reduced ligand efficiency, highlighting the importance of substituent position on activity .

- Electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring may enhance stability and influence binding interactions, as seen in antimicrobial analogs ().

Amide Group Variations: The 5-nitrothiazol-2-yl amide in compound 67 () differs from simpler phenyl or thiophenyl amides ().

Synthetic Yields and Conditions :

- Yields for furan-2-carboxamides range widely (62–89%), influenced by substituent complexity. For example, compound 2M (), with a 4-acetamidocyclohexyl group, had a lower yield (62%) compared to phenyl derivatives (73–80%) .

Physical Properties and Solubility

- Solubility : The presence of polar groups (e.g., nitro, fluorine) may improve aqueous solubility, as seen in compounds formulated with DMSO or glucose for biological testing () .

Actividad Biológica

5-(3-Fluorophenyl)furan-2-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and research findings, providing a comprehensive overview.

Chemical Structure and Synthesis

The molecular formula of this compound is . It features a furan ring substituted with a fluorophenyl group at the 5-position. The synthesis typically involves the reaction of 3-fluorobenzoyl chloride with furan-2-carboxamide in the presence of a base like triethylamine, under anhydrous conditions to prevent hydrolysis .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown its potential effectiveness against various bacterial strains. A comparative analysis of its antimicrobial efficacy against standard antibiotics revealed that it possesses significant inhibitory effects, suggesting a promising role as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory activity . Studies have demonstrated that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the fluorophenyl group enhances the compound's ability to interact with specific biological targets such as receptors or enzymes, thereby modulating their activity . Further research is required to clarify these interactions and identify the molecular pathways involved.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antiviral Activity : A study published in Nature reported that related compounds showed promising antiviral properties against respiratory syncytial virus (RSV), indicating a potential for broader antiviral applications .

- Cytotoxicity : In cell line assays, derivatives of this compound demonstrated varying degrees of cytotoxicity against cancer cell lines such as MCF-7 and HepG2. The structure-activity relationship (SAR) highlighted that modifications at specific positions significantly influenced bioactivity .

- Comparative Analysis : When compared to similar compounds like 5-(3-Chlorophenyl)furan-2-carboxamide, it was noted that the presence of fluorine in this compound may enhance metabolic stability and lipophilicity, which are desirable traits in drug development .

Data Summary

| Property | This compound | Comparison Compound |

|---|---|---|

| Molecular Formula | C11H8FNO2 | C11H8ClNO2 |

| Antimicrobial Activity | Yes | Yes |

| Anti-inflammatory Activity | Yes | Limited |

| Cytotoxicity (IC50 against MCF-7) | Varies (specific values needed) | Varies (specific values needed) |

Q & A

Q. What are the standard synthetic routes for 5-(3-Fluorophenyl)furan-2-carboxamide, and how are intermediates validated?

The synthesis typically involves multi-step processes. For example, 5-(3-Fluorophenyl)-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (a structurally similar compound) is synthesized via coupling reactions between furan-2-carboxylic acid derivatives and fluorophenyl-containing intermediates using palladium-catalyzed cross-coupling or nucleophilic substitution. Key intermediates (e.g., 5-bromo-furan-2-carboxamide) are validated using , , and HRMS to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- to confirm substitution patterns on the furan and fluorophenyl rings.

- HRMS for molecular weight validation.

- FT-IR to identify carbonyl (C=O) and amide (N-H) functional groups. For example, in related compounds, peaks at δ 7.4–8.1 ppm confirm aromatic protons, while a singlet near δ 6.5 ppm corresponds to the furan ring .

Q. How is the antimicrobial activity of this compound screened in preliminary studies?

Standard protocols involve:

- Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Cytotoxicity assays (e.g., MTT) on mammalian cell lines to rule out non-specific toxicity .

Advanced Research Questions

Q. How can structural modifications enhance the target selectivity of this compound?

- Rational design : Introduce electron-withdrawing groups (e.g., -NO) to the thiazole ring (as in analog 67) to improve binding to bacterial enzymes like nitroreductases.

- Molecular docking : Simulate interactions with PRKD3 kinase (a reported target for related compounds) to optimize substituent placement .

- SAR studies : Compare analogs with varying fluorophenyl positions (e.g., 3- vs. 4-fluoro) to identify critical pharmacophores .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., fixed inoculum size in MIC assays).

- Compound purity : Use HPLC (≥95% purity) to exclude impurities affecting results.

- Resistance mechanisms : Test against efflux pump-deficient strains to isolate intrinsic activity .

Q. How is the metabolic stability of this compound evaluated in pharmacokinetic studies?

- In vitro models : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation.

- LC-MS/MS : Quantify metabolites like 5-(3-Fluorophenyl)furan-2-carboxylic acid (a common methyl ester hydrolysis product) .

- LogP determination : Use reverse-phase HPLC to predict blood-brain barrier permeability .

Q. What computational methods predict the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.